molecular formula C18H10N4O9 B8071145 Bismaleimidomethylether

Bismaleimidomethylether

Cat. No. B8071145
M. Wt: 426.3 g/mol
InChI Key: ONLCJOKGIFUOJN-UHFFFAOYSA-N
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Description

Bismaleimidomethylether is a useful research compound. Its molecular formula is C18H10N4O9 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Polymers and Bioconjugate Molecules : Bismaleimides are used as precursors for Diels–Alder reactions, Michael additions, and thiol–maleimide based conjugations, particularly in the synthesis of materials and polymers, bioconjugate molecules, and imaging molecules. An efficient synthesis protocol for N-alkyl bis-maleimide cross linkers, starting from furan protected maleimide, has been developed using a reverse Diels–Alder reaction (Rao et al., 2013).

  • Monitoring Curing Process in Resins : Bismaleimides with electron-donating chromophore moieties show a strong fluorescence structural self-quenching effect, which can be used to monitor the curing process in bismaleimide resins. This approach aligns with results from FT-IR and 1H NMR analyses (Zhang et al., 2001).

  • Advancements in Bismaleimide Resin Technology : The review of bismaleimides (BMIs) discusses their chemistry, blends, copolymers, and focuses on developments post-1990. It highlights the structure-property relationships of BMIs, including 'first generation' brittle polymers and 'second generation' diallylbisphenol-toughened BMIs. Novel bismaleimide building blocks, thermoplastics, additives, and nanocomposites are also discussed (Iredale et al., 2017).

  • High-Performance Polymers : The thermal degradation and thermostability of polyimide materials, such as bismaleimide and bisnadimide, are studied for applications in aeronautics and electronics. The study includes thermogravimetry analysis and Limiting Oxygen Index evaluations, highlighting their suitability for high-temperature environments (Torrecillas et al., 1996).

  • Safety in Lithium-Ion Batteries : A thermally polymerizable monomer, 1,1′-(methylenedi-4,1-phenylene) bismaleimide, is investigated as a safety electrolyte additive for lithium-ion batteries. It can polymerize to solidify the electrolyte at high temperatures, effectively shutting down ion transport between electrodes for safer battery control (Xia et al., 2012).

properties

IUPAC Name

1-[bis(2,5-dioxopyrrol-1-yl)methoxy-(2,5-dioxopyrrol-1-yl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O9/c23-9-1-2-10(24)19(9)17(20-11(25)3-4-12(20)26)31-18(21-13(27)5-6-14(21)28)22-15(29)7-8-16(22)30/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLCJOKGIFUOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C(N2C(=O)C=CC2=O)OC(N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismaleimidomethylether
Reactant of Route 2
Bismaleimidomethylether
Reactant of Route 3
Bismaleimidomethylether
Reactant of Route 4
Bismaleimidomethylether
Reactant of Route 5
Bismaleimidomethylether
Reactant of Route 6
Bismaleimidomethylether

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